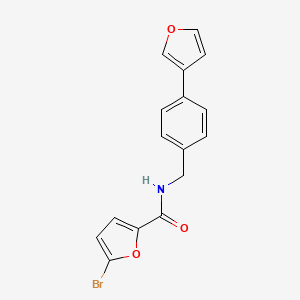

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a bromine atom and a benzyl group containing another furan ring, connected via a carboxamide linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide typically involves the following steps:

Formation of Benzyl Derivative: The benzyl group containing a furan ring can be synthesized through a Suzuki-Miyaura cross-coupling reaction.

Amidation: The final step involves the coupling of the brominated furan derivative with the benzyl derivative through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and cross-coupling reactions, as well as automated systems for the amidation step to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan rings can undergo oxidation to form furanones or reduction to form dihydrofurans.

Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted furan derivatives.

Oxidation: Formation of furanones.

Reduction: Formation of dihydrofurans.

Aplicaciones Científicas De Investigación

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities due to the biological properties of furan derivatives.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The furan rings and the bromine atom can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

- (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran

Uniqueness

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is unique due to the presence of two furan rings, which can enhance its biological activity and provide a distinct mechanism of action compared to other similar compounds.

Actividad Biológica

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with brominated benzyl amines. The general synthetic pathway includes:

- Formation of the Carboxamide : The furan-2-carboxylic acid is activated and reacted with 4-bromoaniline under basic conditions to yield the carboxamide derivative.

- Bromination : The introduction of the bromine atom at the 5-position is achieved through electrophilic aromatic substitution.

The overall yield for this synthesis can vary, with reported efficiencies ranging from 70% to 94% depending on the reaction conditions and purity of reagents used .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. Notably:

- Minimum Inhibitory Concentration (MIC) values against Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus were found to be significantly lower than those of conventional antibiotics, indicating potent activity against drug-resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 8 |

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 32 |

The mechanism behind the antibacterial activity involves:

- Inhibition of Cell Wall Synthesis : The compound likely disrupts the peptidoglycan layer formation in bacterial cell walls.

- Enzyme Inhibition : It may act as a competitive inhibitor for essential bacterial enzymes, thus hindering metabolic pathways critical for bacterial survival .

Antifungal and Antiviral Properties

Emerging research has also indicated that derivatives of this compound exhibit antifungal activity against strains such as Candida albicans and potential antiviral effects against influenza viruses. The structure–activity relationship (SAR) studies suggest that modifications in the furan ring enhance these properties .

Case Studies

- Antibacterial Efficacy Study : A study compared the efficacy of various furan derivatives, including this compound, against multi-drug resistant strains. Results showed that the compound exhibited superior activity compared to standard antibiotics like meropenem .

- Antiviral Screening : Another study assessed the antiviral potential against H5N1 influenza virus, revealing that modifications in the furan moiety significantly improved antiviral activity, with EC50 values indicating effective inhibition at low concentrations .

Propiedades

IUPAC Name |

5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXNTVZEHKCCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.